molecular formula C11H20N2O2 B569110 Brivaracetam-d7 CAS No. 1202896-51-2

Brivaracetam-d7

Katalognummer: B569110
CAS-Nummer: 1202896-51-2
Molekulargewicht: 219.336
InChI-Schlüssel: MSYKRHVOOPPJKU-BZCIRLGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brivaracetam-d7 is a deuterated analog of the antiepileptic drug Brivaracetam, specifically designed for use in pharmaceutical and neuroscience research. This stable isotope-labeled compound, with seven deuterium atoms incorporated into the propyl side chain (molecular formula: C 11 H 13 D 7 N 2 O 2 , molecular weight: 219.33 g/mol), serves as a crucial internal standard in bioanalytical methods . Its primary application is in the quantitative analysis of Brivaracetam in biological matrices such as plasma, enabling precise pharmacokinetic studies and therapeutic drug monitoring via advanced techniques like UHPLC-MS/MS . The parent compound, Brivaracetam, is a high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A), a key regulator of neurotransmitter release . This mechanism, which is shared with Levetiracetam but with a 20-fold higher affinity for SV2A, underpins its investigation not only for epilepsy but also for potential applications in neuropathic pain research . Preclinical studies in murine models of neuropathic pain have shown that Brivaracetam can extinguish established allodynia and is associated with reduced neuroinflammation in the spinal cord . This product is supplied with a high chemical purity of >95% (by HPLC) and an isotopic enrichment of >95% . It is intended for research and development purposes only and is strictly not for human or veterinary use . Store at -20°C .

Eigenschaften

IUPAC Name

(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYKRHVOOPPJKU-BZCIRLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Alkylation of Dimethyl n-Propylmalonate :

    • Racemic succinate derivative 109 is synthesized via alkylation of dimethyl n-propylmalonate with tert-butyl-2-bromoacetate, followed by Krapcho decarboxylation (94% yield over two steps).

    • Deuterium Integration : Substituting hydrogen with deuterium in the propyl group at this stage (e.g., using deuterated n-propylmalonate) would yield deuterated 109 .

  • Enzymatic Resolution :

    • Protease C from Bacillus subtilis resolves ester 109 at 30°C for 18 hours, producing acid enantiomer 110 with 97% enantiomeric excess (ee) and 42% yield.

    • Deuterium Retention : Enzymatic selectivity remains unaffected by deuterium, preserving stereochemical integrity.

  • Lactonization and Alkylation :

    • Acid 110 undergoes activation with ethyl chloroformate, reduction with NaBH4, and cyclization with trifluoroacetic acid (TFA) to form propyllactone 111 (quantitative yield).

    • HBr-mediated ring-opening generates bromoester 112 , which reacts with (S)-2-aminobutanamide (113 ) to form brivaracetam (32% yield, 96% ee).

Industrial Feasibility:

  • Avoids chiral chromatography, reducing costs.

  • Deuterated intermediates require stringent solvent drying to prevent proton-deuterium exchange.

Chiral Pool Synthesis Using (R)-Epichlorohydrin

CN105646319A discloses a route leveraging (R)-epichlorohydrin as a chiral starting material, advantageous for large-scale deuterated brivaracetam production:

Key Steps:

  • Reaction of Malonate Ester with (R)-Epichlorohydrin :

    • Alkaline conditions facilitate the formation of lactone II with inherent chirality.

    • Deuterium Strategy : Using deuterated malonate esters (e.g., CD3 groups) introduces deuterium early in the synthesis.

  • Grignard Reaction and Decarboxylation :

    • Intermediate III reacts with ethyl magnesium bromide, followed by decarboxylation at 90–160°C to yield (R)-4-propyldihydrofuran-2-one (IV ).

    • Deuterium Stability : High-temperature steps necessitate deuterated solvents (e.g., D2O) to retain isotopic purity.

  • Ring-Opening and Amidation :

    • Halogenation of IV produces bromoester V , which undergoes nucleophilic substitution with (S)-2-aminobutanamide to form brivaracetam.

    • Final Deuterium Content : Deuterium from earlier steps remains intact, yielding brivaracetam-d7.

Industrial Advantages:

  • Eliminates silica gel column purification.

  • Achieves >98% chirality HPLC purity without costly resolution steps.

Deuterium-Specific Modifications

While the above routes focus on non-deuterated brivaracetam, two methods enable deuterium incorporation into Brivaracetam-d7:

Catalytic Hydrogenation with Deuterium Gas

  • Process : Replace H2 with D2 during hydrogenation steps (e.g., reduction of intermediates).

  • Conditions :

    • Catalyst: Pd/C or PtO2

    • Pressure: 3–5 bar D2

    • Temperature: 25–50°C.

  • Yield Impact : Comparable to non-deuterated routes if exchange reactions are minimized.

Deuterated Starting Materials

  • Example : Use deuterated n-propylmalonate (CD3CD2CD2-malonate) in the enzymatic route.

  • Purity Challenge : Requires >99% deuterated reagents to avoid isotopic dilution.

Comparative Analysis of Synthetic Routes

ParameterEnzymatic Resolution(R)-Epichlorohydrin Route
Key Chiral Control Protease-mediated resolutionChiral starting material
Deuterium Flexibility Moderate (late-stage D2)High (early-stage D integration)
Yield 32% (final step)45–50% (overall)
Enantiomeric Excess 96%>98%
Industrial Scalability Limited by enzyme costsHigh (column-free purification)

Critical Challenges in Deuterated Synthesis

  • Isotopic Purity Maintenance :

    • Proton-deuterium exchange during acidic/basic steps (e.g., TFA cyclization) may reduce deuterium content.

    • Solution: Use deuterated solvents (D2O, CD3OD) and minimize reaction times.

  • Cost of Deuterated Reagents :

    • Deuterated n-propylmalonate costs ~10× non-deuterated equivalents.

    • Mitigation: Optimize catalytic deuteration steps to reduce reliance on pre-deuterated materials.

Analyse Chemischer Reaktionen

Types of Reactions

Brivaracetam-d7 undergoes various chemical reactions, including:

    Oxidation: Brivaracetam-d7 can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: Brivaracetam-d7 can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of Brivaracetam-d7, which are useful for further pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Brivaracetam-d7 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of brivaracetam. This compound serves as an internal standard in various analytical methods, including ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which allows for precise measurement of brivaracetam plasma concentrations in clinical settings.

  • Method Development : A study developed a UHPLC-MS/MS method for measuring brivaracetam plasma concentrations using Brivaracetam-d7 as an internal standard. The method demonstrated high sensitivity and accuracy, suitable for therapeutic drug monitoring in epilepsy patients .
  • Pharmacokinetic Parameters : The pharmacokinetic profiles obtained from studies using Brivaracetam-d7 have revealed important parameters such as C_max (maximum concentration), T_max (time to reach maximum concentration), half-life (t_1/2), and area under the curve (AUC), which are critical for optimizing dosing regimens .

Metabolic Pathway Analysis

Brivaracetam-d7 plays a crucial role in elucidating the metabolic pathways of brivaracetam. By utilizing deuterated compounds, researchers can trace the metabolic fates and identify metabolites formed during drug metabolism.

  • Metabolic Fate Studies : Research has indicated that Brivaracetam-d7 helps in understanding how brivaracetam is processed within biological systems, providing insights into its efficacy and safety profile .

Drug Development and Quality Control

In the pharmaceutical industry, Brivaracetam-d7 is employed not only in the development of new anticonvulsant drugs but also in quality control processes.

  • Development of New Formulations : The deuterated form assists in the formulation of new drugs by providing a reference point for comparing pharmacological effects and ensuring consistency across different batches of medication.
  • Quality Assurance : The use of Brivaracetam-d7 in analytical methods enhances the reliability of quality control measures, ensuring that formulations meet regulatory standards for efficacy and safety .

Clinical Research Applications

Brivaracetam-d7 has been utilized in various clinical studies to assess the effectiveness and safety of brivaracetam in treating epilepsy.

  • Clinical Trials : In a multicenter trial involving patients with drug-resistant epilepsy, brivaracetam demonstrated significant retention rates and reduced seizure frequencies over time. The study highlighted the advantages of using brivaracetam as an adjunctive therapy compared to other antiepileptic drugs .
  • Efficacy Assessments : Studies have shown that patients treated with brivaracetam experienced improved seizure control, with higher responder rates compared to placebo groups. These findings underscore the potential of brivaracetam-d7 in evaluating treatment outcomes .

Comparative Studies with Other Antiepileptics

Brivaracetam-d7 facilitates comparative studies with other antiepileptic medications, such as levetiracetam.

  • Efficacy Comparison : Research indicates that brivaracetam has a higher affinity for synaptic vesicle glycoprotein 2A (SV2A) than levetiracetam, resulting in more potent anticonvulsant effects. This property is crucial for understanding its unique therapeutic profile .

Wirkmechanismus

Brivaracetam-d7 exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain. This binding modulates the release of neurotransmitters, thereby stabilizing neuronal activity and preventing seizures. Additionally, Brivaracetam-d7 is known to inhibit sodium channels, which further contributes to its anticonvulsant properties.

Vergleich Mit ähnlichen Verbindungen

Analytical Performance

Brivaracetam-d7 exhibits near-identical retention times and ionization efficiency to Brivaracetam in LC-MS/MS, enabling precise quantification. A validated method reported a lower limit of quantification (LLOQ) of 0.02 µg/mL for Brivaracetam using Brivaracetam-d7, with a rapid chromatographic separation time of 2.0 minutes . In contrast, non-deuterated Brivaracetam cannot serve as an internal standard due to indistinguishable mass spectral signals.

Metabolic Stability

Deuterium substitution reduces metabolic degradation via the isotope effect. While Brivaracetam undergoes hepatic metabolism to carboxylic acid, hydroxy, and hydroxyacid metabolites , Brivaracetam-d7’s deuterated bonds resist enzymatic cleavage, improving its utility in long-term stability studies .

Regulatory Status

Brivaracetam is classified as a Biopharmaceutics Classification System (BCS) class 1 drug, indicating high solubility and permeability .

Table 1: Key Differences Between Brivaracetam and Brivaracetam-d7

Parameter Brivaracetam Brivaracetam-d7
Primary Use Antiepileptic drug Analytical standard
Metabolic Stability Susceptible to CYP450 Resistant to degradation
Regulatory Classification BCS Class 1 Not applicable
Cost (10 mg) ~€50 (therapeutic) €2,701 (analytical)

Comparison with Brivaracetam Impurities

Brivaracetam-d7 is distinct from Brivaracetam impurities, which are byproducts or degradation intermediates. For example:

  • Unlike Brivaracetam-d7, it lacks deuterium and is used for method validation during generic drug development .
  • Impurity 1 (CAS 112106-16-8): A process-related contaminant with undefined pharmacological effects .

Table 2: Brivaracetam-d7 vs. Select Impurities

Compound Role Deuterated? Analytical Use Case
Brivaracetam-d7 Internal standard Yes LC-MS/MS quantification
Impurity 22 Synthetic intermediate No Method development
Impurity 1 Process contaminant No Quality control

Comparison with Other Deuterated Standards

Deuterated internal standards like Levetiracetam-d6 (a related anticonvulsant) share similarities with Brivaracetam-d7 in enhancing assay precision. However, Brivaracetam-d7 offers specificity for Brivaracetam due to structural alignment, whereas Levetiracetam-d6 is unsuitable for cross-analysis due to divergent fragmentation patterns .

Table 3: Deuterated Standards in Antiepileptic Drug Analysis

Compound Parent Drug Deuterium Sites LLOQ Achieved
Brivaracetam-d7 Brivaracetam 7 0.02 µg/mL
Levetiracetam-d6 Levetiracetam 6 0.05 µg/mL

Regulatory and Patent Landscape

However, Brivaracetam’s formulation patents (e.g., cyclodextrin-free compositions) expired in 2021, prompting generic production . Brivaracetam-d7’s use in bioanalytical methods aligns with FDA guidelines requiring robust internal standards for bioavailability studies .

Biologische Aktivität

Brivaracetam-d7 is a deuterated form of brivaracetam, a novel antiepileptic drug designed primarily for the management of partial-onset seizures. This compound's biological activity is closely linked to its mechanism of action, pharmacokinetics, and clinical efficacy, which are critical for understanding its therapeutic potential.

Brivaracetam acts primarily through its high affinity for the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate neurotransmitter release, thereby exerting anticonvulsant effects. Unlike other antiepileptic drugs that may have multiple targets, brivaracetam's selectivity for SV2A suggests a more focused mechanism that may contribute to its efficacy in reducing seizure frequency:

  • SV2A Interaction : Brivaracetam binds selectively to SV2A, which is crucial for neurotransmitter release and synaptic function .
  • Anticonvulsant Properties : Its ability to stabilize neuronal excitability makes it effective against focal seizures .

Pharmacokinetics

Brivaracetam-d7 shares similar pharmacokinetic properties with its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 0.5 L/kg
Half-Life Approximately 9 hours
Bioavailability Near-complete after oral intake
Metabolism Hydrolysis via CYP2C19
Excretion Primarily renal (urine)

Brivaracetam-d7 is rapidly absorbed and exhibits linear pharmacokinetics, meaning that its concentration in the blood increases proportionally with the dose . The compound undergoes hepatic metabolism, and genetic variations in metabolic enzymes can influence individual responses to treatment .

Clinical Efficacy

Brivaracetam has been shown to be effective in various clinical settings. A pooled analysis of multiple studies demonstrated significant reductions in seizure frequency among patients with drug-resistant epilepsy:

  • Seizure Reduction : Over 50% reduction in seizure frequency was observed in a substantial proportion of patients over a 12-month follow-up period .
  • Tolerability : The drug was generally well tolerated, with low rates of treatment-emergent adverse events (TEAEs) reported across studies .

Case Studies

  • Pregnancy Outcomes : A retrospective study involving three women treated with brivaracetam during pregnancy reported no major congenital malformations among their infants. Although minor malformations were noted, the overall findings suggest that brivaracetam may be a safer alternative compared to older antiepileptic drugs .
  • Acute Seizures Management : In hospitalized patients experiencing acute seizures, intravenous brivaracetam demonstrated rapid onset of action and was well tolerated, providing an effective treatment option in critical care settings .

Method Development for Monitoring

To facilitate the therapeutic monitoring of brivaracetam levels in patients, a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. This method utilizes brivaracetam-d7 as an internal standard and allows for precise measurement of plasma concentrations:

  • Validation Parameters : The method showed high recovery rates (95%) and low variability (<15% for quality control samples), making it suitable for clinical use .
  • Clinical Application : This assay can help optimize dosing regimens based on individual pharmacokinetic profiles, particularly important in managing epilepsy effectively.

Q & A

Q. What is the role of Brivaracetam-d7 in pharmacokinetic and pharmacodynamic studies, and how should it be integrated into experimental design?

Brivaracetam-d7, a deuterated isotopologue of Brivaracetam, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance analytical precision. To ensure methodological rigor:

  • Experimental Design : Co-administer Brivaracetam-d7 with non-deuterated Brivaracetam in calibration curves to account for matrix effects and ionization efficiency differences .
  • Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, cerebrospinal fluid) to validate linearity, accuracy, and precision across expected concentration ranges .
  • Data Normalization : Use peak area ratios (analyte/internal standard) to minimize instrument variability .

Q. How can researchers ensure the isotopic purity of Brivaracetam-d7 in analytical workflows?

Isotopic purity is critical to avoid interference from non-deuterated Brivaracetam. Methodological steps include:

  • QC Testing : Use high-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled Brivaracetam (e.g., m/z shifts corresponding to +7 Da) .
  • Chromatographic Separation : Optimize LC conditions (e.g., gradient elution, column chemistry) to resolve Brivaracetam-d7 from endogenous compounds and metabolites .

Advanced Research Questions

Q. What strategies mitigate deuterium isotope effects (DIEs) when using Brivaracetam-d7 in metabolic stability assays?

DIEs can alter enzyme binding affinity or metabolic rates, leading to biased results. To address this:

  • Comparative Studies : Parallel incubations with non-deuterated Brivaracetam in human liver microsomes (HLMs) to quantify rate differences .
  • Kinetic Analysis : Calculate kinetic isotope effects (KIEs) using KIE=kHkD\text{KIE} = \frac{k_H}{k_D}, where kHk_H and kDk_D are metabolic rates for non-deuterated and deuterated forms, respectively. Values >1.0 indicate significant DIEs .
  • Computational Modeling : Apply molecular dynamics simulations to predict deuterium-induced changes in CYP450 binding .

Q. How should researchers resolve discrepancies in Brivaracetam-d7 recovery rates across heterogeneous biological samples?

Inconsistent recovery may stem from matrix complexity (e.g., lipid content, protein binding). Solutions include:

  • Matrix-Matched Calibration : Prepare calibration standards in the same biological matrix as study samples to normalize recovery .
  • Protein Precipitation Optimization : Test organic solvents (e.g., acetonitrile vs. methanol) at varying ratios to improve analyte extraction efficiency .
  • Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., hematocrit levels in whole blood) .

Q. What are the best practices for validating Brivaracetam-d7 stability under long-term storage conditions?

Stability validation ensures reproducibility in multi-institutional studies. Key steps:

  • Stress Testing : Expose Brivaracetam-d7 to extreme temperatures, light, and pH levels to identify degradation pathways .
  • Longitudinal Monitoring : Store aliquots at -80°C, -20°C, and 4°C, then assay at intervals (e.g., 1, 3, 6 months) to establish shelf-life .
  • Degradation Product Analysis : Use HRMS to characterize decomposition products and update LC-MS methods to exclude interfering ions .

Methodological and Ethical Considerations

Q. How can researchers design cross-validation studies for Brivaracetam-d7 assays across multiple laboratories?

Cross-validation ensures methodological robustness:

  • Protocol Harmonization : Standardize sample preparation, instrument parameters, and data processing pipelines .
  • Blinded QC Samples : Distribute identical QC samples to participating labs to assess inter-laboratory variability .
  • Meta-Analysis : Use intraclass correlation coefficients (ICCs) to quantify agreement between datasets .

Q. What ethical guidelines apply to the use of Brivaracetam-d7 in preclinical studies involving animal models?

Ethical compliance is critical for translational relevance:

  • 3Rs Principle : Adhere to Replacement, Reduction, and Refinement guidelines when dosing animals .
  • Dose Justification : Conduct pilot studies to determine the minimum effective dose of Brivaracetam-d7 required for analytical detection .
  • Data Transparency : Publish negative results (e.g., lack of isotope effects) to avoid publication bias .

Data Interpretation and Reporting

Q. How should researchers address conflicting data on Brivaracetam-d7’s binding affinity in synaptic vesicle protein 2A (SV2A) assays?

Contradictions may arise from assay conditions or protein source variations. Recommendations:

  • Assay Replication : Repeat experiments with recombinant human SV2A vs. rodent brain homogenates to isolate species-specific effects .
  • Binding Kinetics : Compare KdK_d values across temperatures (e.g., 25°C vs. 37°C) to assess thermodynamic contributions .
  • Collaborative Peer Review : Share raw datasets via open repositories for independent validation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Brivaracetam-d7 studies?

Use nonlinear regression models to quantify efficacy and potency:

  • Sigmoidal Curve Fitting : Apply the Hill equation E=Emax[D]nEC50n+[D]nE = \frac{E_{\text{max}} \cdot [D]^n}{EC_{50}^n + [D]^n}, where nn is the Hill coefficient .
  • Bootstrap Analysis : Resample data to generate 95% confidence intervals for EC50 values, enhancing reproducibility claims .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.